[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds often involves novel series that possess selective pharmacology, highlighting the importance of understanding the synthetic pathways that lead to compounds with desired biological activity. For example, Whitlock et al. (2008) explored 1-(2-phenoxyphenyl)methanamines for dual serotonin/noradrenaline reuptake inhibition, showcasing the synthetic approach to similar compounds with significant bioactivity (Whitlock, Blagg, & Fish, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to “[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride” has been extensively studied. For instance, Unver et al. (2009) characterized (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, revealing insights into its crystal structure through spectroscopic techniques (Unver, Yıldız, Ozay, & Durlu, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often lead to the formation of products with diverse biological activities. The synthesis and reaction pathways are crucial for understanding the chemical behavior and potential applications of these compounds. For example, Ajibade and Andrew (2021) reported on compounds synthesized via Schiff bases reduction route, providing a foundation for further chemical modifications and applications (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of “this compound” and similar compounds, including their crystalline structure, solubility, and thermal stability, are essential for their practical application. Studies such as that by Viji et al. (2020), which focused on molecular docking and quantum chemical calculations, offer valuable insights into the physical characteristics that influence the compound's behavior in various environments (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, is crucial for the application of “this compound”. Research like that conducted by Knuutinen et al. (1988) on the synthesis and structure verification of chlorinated phenols provides essential data on the chemical behavior of structurally related compounds (Knuutinen, Autio, Klein, Kivelä, Virkki, & Lahtiperä, 1988).
Scientific Research Applications
Pharmacological Profiles
R-96544, a novel 5-HT2A receptor antagonist, has been explored for its pharmacological properties. It's noted for its ability to inhibit platelet aggregation induced by serotonin (5-HT) in various species, including humans, monkeys, cats, rabbits, rats, and mice. Additionally, R-96544 attenuates pressor responses evoked by 5-HT but not by phenylephrine or angiotensin II, suggesting its selective activity on 5-HT2A receptors. This compound exhibits potent, competitive, and selective activity against 5-HT2A receptors, which might have therapeutic implications for conditions influenced by serotonin levels (Ogawa et al., 2002).
Photocytotoxicity and Imaging Applications
Iron(III) complexes have been synthesized for cellular imaging and photocytotoxicity in red light, with applications in killing cancer cells upon light exposure. These complexes are ingested by cancer cells and interact with cellular DNA, leading to cell death through apoptosis. This provides a potential method for targeted cancer therapy and diagnosis (Basu et al., 2014).
Analgesic and Anti-inflammatory Activities
Oxadiazole derivatives, synthesized through a series of chemical reactions involving [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride, have shown promising analgesic and anti-inflammatory activities in rodent models. These findings suggest potential applications in developing new therapeutics for pain and inflammation (Dewangan et al., 2015).
Herbicide Analysis
In environmental chemistry, derivatization methods have been developed for the analysis of phenoxy acid and phenolic herbicides, which include derivatives of this compound. These methods are crucial for monitoring and controlling the presence of herbicides in environmental samples, ensuring safety and compliance with regulatory standards (Rompa et al., 2004).
properties
IUPAC Name |
[4-chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17;/h2-7H,8,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLMPGDULXCIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2089277-17-6 |
Source
|
Record name | [4-chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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